molecular formula C9H10F5IN2O B2354980 1-(2,2-difluoroethyl)-4-iodo-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole CAS No. 1856084-54-2

1-(2,2-difluoroethyl)-4-iodo-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole

Cat. No.: B2354980
CAS No.: 1856084-54-2
M. Wt: 384.088
InChI Key: VMETXCNMXAALAF-UHFFFAOYSA-N
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Description

1-(2,2-Difluoroethyl)-4-iodo-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole is a complex organic compound characterized by the presence of multiple halogen atoms and a pyrazole ring

Preparation Methods

The synthesis of 1-(2,2-difluoroethyl)-4-iodo-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole typically involves multiple steps, starting from readily available precursors. The synthetic route may include:

    Halogenation: Introduction of iodine and fluorine atoms into the molecular structure.

    Pyrazole Formation: Construction of the pyrazole ring through cyclization reactions.

    Etherification: Attachment of the trifluoropropoxy group via ether bond formation.

Industrial production methods often involve optimizing reaction conditions to maximize yield and purity. Common reagents used in these processes include halogenating agents, cyclization catalysts, and etherification reagents.

Chemical Reactions Analysis

1-(2,2-Difluoroethyl)-4-iodo-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can lead to the removal of halogen atoms or the reduction of functional groups.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups using appropriate reagents.

Common reagents and conditions for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(2,2-Difluoroethyl)-4-iodo-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2,2-difluoroethyl)-4-iodo-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole involves interactions with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to modulation of biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

1-(2,2-Difluoroethyl)-4-iodo-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole can be compared with other halogenated pyrazoles and fluorinated compounds. Similar compounds include:

  • 1-(2,2,2-Trifluoroethyl)-4-iodo-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole
  • 1-(2,2-Difluoroethyl)-4-chloro-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole

These compounds share structural similarities but differ in their halogenation patterns, leading to variations in their chemical properties and potential applications

Properties

IUPAC Name

1-(2,2-difluoroethyl)-4-iodo-3-(3,3,3-trifluoropropoxymethyl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F5IN2O/c10-8(11)4-17-3-6(15)7(16-17)5-18-2-1-9(12,13)14/h3,8H,1-2,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMETXCNMXAALAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NN1CC(F)F)COCCC(F)(F)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F5IN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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